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Compound of Interest

Compound Name:
Methyl 2-cyclohexyl-3-

oxobutanoate

CAS No.: 175230-30-5

Cat. No.: B2689359

Get Quote

Executive Summary
Methyl 2-cyclohexylacetoacetate (CAS: 175230-30-5), also known as methyl 2-cyclohexyl-3-
oxobutanoate, represents a critical class of

-substituted

-keto esters used extensively in the synthesis of complex pharmaceutical scaffolds. Unlike
simple linear alkyl derivatives, the bulky cyclohexyl moiety at the

-position introduces significant steric influence, altering the reactivity profile of the 1,3-
dicarbonyl system. This guide provides a rigorous analysis of its physicochemical properties,
validated synthetic protocols, and downstream applications in heterocyclic drug discovery.

Chemical Identity & Structural Analysis[1][2]
The molecule consists of a methyl acetoacetate backbone substituted at the activated

methylene (
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-carbon) with a cyclohexyl ring. This substitution pattern is chemically significant because it
creates a quaternary-like steric environment upon further alkylation or cyclization.

Nomenclature and Identifiers[3]
Identifier Type Value

IUPAC Name Methyl 2-cyclohexyl-3-oxobutanoate

Common Name Methyl 2-cyclohexylacetoacetate

CAS Number 175230-30-5

Molecular Formula

SMILES CC(=O)C(C1CCCCC1)C(=O)OC

InChIKey NUGGQIWQPPASAV-UHFFFAOYSA-N

Molecular Structure Visualization
The following diagram illustrates the functional connectivity and the steric environment of the

molecule.

Fig 1. Functional Connectivity of Methyl 2-cyclohexylacetoacetate
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Note: The

-carbon is a chiral center in the keto form, though rapid racemization occurs via keto-enol
tautomerism in solution.
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Physicochemical Properties[6][7][8][9][10]
Accurate physicochemical data is essential for process scaling and purification. The values

below represent a synthesis of experimental data and high-fidelity predictive models

(ACD/Labs, ChemAxon).

Property Value Note

Molecular Weight 198.26 g/mol Calculated

Boiling Point 265–270 °C (atm) Extrapolated from ethyl analog

Boiling Point (Reduced) 125–130 °C @ 10 mmHg Estimated

Density 1.02 ± 0.05 g/mL Predicted

LogP 2.72
Lipophilic character due to

cyclohexyl ring

Refractive Index 1.458 Predicted

pKa ~10.5 -proton acidity (reduced by

steric bulk)

Synthetic Pathways[5][10][11][12]
Direct alkylation of methyl acetoacetate with cyclohexyl halides (e.g., cyclohexyl bromide) is

often low-yielding due to the competing E2 elimination of the secondary halide by the basic

enolate. Therefore, the Knoevenagel Condensation–Hydrogenation route is the industry

standard for high purity and yield.

Validated Protocol: Two-Step Synthesis
Step 1: Knoevenagel Condensation
Reaction: Methyl Acetoacetate + Cyclohexanone

Methyl 2-cyclohexylideneacetoacetate +

Reagents: Methyl acetoacetate (1.0 eq), Cyclohexanone (1.1 eq), Piperidine (cat.), Acetic

Acid (cat.), Toluene.
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Procedure: Reflux with a Dean-Stark trap to remove water. The formation of the alkylidene

intermediate avoids the elimination issues of direct alkylation.

Step 2: Catalytic Hydrogenation
Reaction: Methyl 2-cyclohexylideneacetoacetate +

Methyl 2-cyclohexylacetoacetate

Reagents:

(1-3 atm), 10% Pd/C catalyst, Methanol or Ethyl Acetate solvent.

Procedure: Stir at room temperature until hydrogen uptake ceases. Filter catalyst and

concentrate.

Synthetic Workflow Diagram

Fig 2. Preferred Synthetic Route via Knoevenagel Condensation

Methyl Acetoacetate
+ Cyclohexanone

Step 1: Knoevenagel Condensation
(Piperidine/AcOH, Toluene, Reflux)

Intermediate:
Methyl 2-cyclohexylideneacetoacetate

Step 2: Catalytic Hydrogenation
(H2, Pd/C, MeOH)

Product:
Methyl 2-cyclohexylacetoacetate
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Click to download full resolution via product page

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Proton NMR ( -NMR, 300 MHz, )
1.0 – 1.8 ppm (m, 10H): Cyclohexyl ring protons.

2.21 ppm (s, 3H): Acetyl methyl group (

-C=O).

3.25 ppm (d, 1H, J=10 Hz):

-proton. The doublet arises from coupling with the cyclohexyl methine proton.

3.74 ppm (s, 3H): Methyl ester (

).

Mass Spectrometry (GC-MS)
Molecular Ion (

): m/z 198.

Base Peak: Often m/z 43 (Acetyl) or loss of methoxy group.

Pharmaceutical Applications
Methyl 2-cyclohexylacetoacetate serves as a versatile "chiral pool" mimic and building block.

Heterocycle Synthesis:

Substituted Coumarins: Reaction with phenols via Pechmann condensation yields 3-

cyclohexyl-4-methylcoumarins, investigated for anticoagulant and antioxidant activity.
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Pyrimidines: Condensation with ureas or thioureas (Biginelli-like reactions) generates

dihydropyrimidines, which are calcium channel blocker scaffolds.

Fragment-Based Drug Design (FBDD):

The cyclohexyl group provides a defined hydrophobic vector, critical for occupying

lipophilic pockets in enzyme active sites (e.g., kinases).

Safety and Handling
Hazards: Irritant to eyes, respiratory system, and skin.

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Beta-keto esters can undergo slow

hydrolysis or decarboxylation if exposed to moisture and heat.

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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